17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
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Overview
Description
The compound 17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule with a unique structure. . These compounds are known for their regulatory functions in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves multiple steps. One common method starts with 17α-hydroxyprogesterone . The process includes:
Enolization: of the 3-keto group using ethanol and triethyl orthoformate.
Etherification: of the enolized product.
Halogenation: at the 6-position using carbon tetrabromide.
Reduction: of the 3-keto group.
Acetylation: of the 17-hydroxy group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketones to alcohols or remove nitro groups.
Substitution: Halogenation and other substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Carbon tetrabromide, thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in hormone regulation and signaling pathways.
Medicine: Investigated for potential therapeutic uses, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves its interaction with specific molecular targets, such as corticosteroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways, leading to its regulatory effects .
Comparison with Similar Compounds
Similar Compounds
- 17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione .
- Stigmastan-3,5-diene .
- 27-nor-campesta-5,22E-dien-3β-ol .
Uniqueness
What sets 17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one apart is its specific structural modifications, such as the nitro group and the acetylation at the 17-position. These modifications confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H33NO4 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
17-acetyl-17-ethyl-10,13-dimethyl-6-nitro-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H33NO4/c1-5-23(14(2)25)11-8-18-16-13-20(24(27)28)19-12-15(26)6-9-21(19,3)17(16)7-10-22(18,23)4/h12,16-18,20H,5-11,13H2,1-4H3 |
InChI Key |
GNKXABKRBMMWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)[N+](=O)[O-])C)C(=O)C |
Origin of Product |
United States |
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